6-Vinyltetrahydro-2H-pyran-2-one

Description

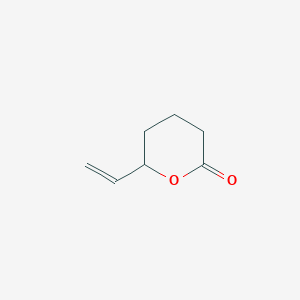

Structure

2D Structure

3D Structure

Properties

CAS No. |

41980-00-1 |

|---|---|

Molecular Formula |

C7H10O2 |

Molecular Weight |

126.15 g/mol |

IUPAC Name |

6-ethenyloxan-2-one |

InChI |

InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h2,6H,1,3-5H2 |

InChI Key |

OMNMDLYYHJQRAI-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCC(=O)O1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 6-Vinyltetrahydro-2H-pyran-2-one and its Polymeric Forms

NMR spectroscopy is an indispensable tool for the elucidation of both the monomeric and polymeric structures of this compound. It allows for detailed analysis of the molecular framework and the stereochemical arrangement within the polymer chains.

Proton NMR (¹H NMR) provides distinct signals for the hydrogen atoms in different chemical environments within the this compound monomer. These signals are characteristic of the vinyl group protons, the protons on the pyranone ring, and the proton adjacent to the ester oxygen. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are used to confirm the monomer's structure.

In the context of the resulting polymer, poly(this compound), ¹H NMR is instrumental in determining the polymer's microstructure. ismar.org The analysis of peak splitting and integration, particularly for the methine and methylene (B1212753) protons of the polymer backbone, can reveal the relative abundance of different tactic sequences (isotactic, syndiotactic, and atactic triads). ismar.org For instance, the methylene proton signals can appear as a singlet for syndiotactic dyads or as an AB-quartet for isotactic dyads. ismar.org This information is critical as the polymer's tacticity significantly influences its physical and mechanical properties. While specific data for poly(this compound) is not widely published, analysis of analogous vinyl polymers provides a framework for these interpretations. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Similar Pyranone Structures

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Vinyl (=CH₂) | 5.10 - 5.40 | Multiplet |

| Vinyl (=CH-) | 5.70 - 6.00 | Multiplet |

| Ring CH-O | 4.20 - 4.50 | Multiplet |

Note: The exact chemical shifts for this compound may vary and this table is illustrative based on general values for vinyl and pyranone moieties.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the monomer and polymer. Each unique carbon atom in the this compound monomer gives a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its local electronic environment. For example, the carbonyl carbon of the lactone typically appears significantly downfield (around 170 ppm), while the sp² carbons of the vinyl group resonate in the 115-140 ppm region.

For the polymer, ¹³C NMR is particularly powerful for a more detailed analysis of the microstructure, including the quantification of triad (B1167595) and even higher-order (pentad) sequences. ismar.org The chemical shifts of the backbone carbons are sensitive to the stereochemical configuration of neighboring monomer units. nih.gov This allows for a more precise determination of the degree of stereoregularity in the polymer chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Monomer

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| Carbonyl (C=O) | ~172 |

| Vinyl (=CH₂) | ~117 |

| Vinyl (=CH-) | ~138 |

| Ring CH-O | ~78 |

Note: These are predicted values. Actual experimental values may differ.

In situ NMR spectroscopy is a powerful technique for studying the kinetics and mechanism of polymerization in real-time. rsc.org By acquiring NMR spectra at regular intervals during the polymerization of this compound, it is possible to monitor the disappearance of the monomer's vinyl proton signals and the simultaneous appearance of the polymer backbone signals. This allows for the direct measurement of monomer conversion over time and the calculation of polymerization rates.

Furthermore, in situ NMR can help identify and characterize any intermediate species, byproducts, or structural rearrangements that may occur during the reaction. rsc.org For instance, in studies of the related monomer 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), in situ NMR spectroscopy has been used to reveal the relative reaction rates of different functional groups within the molecule during polymerization. rsc.org This level of mechanistic insight is crucial for optimizing reaction conditions to achieve desired polymer properties.

Mass Spectrometry Techniques

Mass spectrometry provides valuable information on the molecular weight and purity of the monomer, as well as the molecular weight distribution of the resulting oligomers and polymers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity and confirming the identity of volatile compounds like this compound. In this technique, the gas chromatograph separates the sample into its individual components, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides structural information that can be used to confirm its identity. The NIST WebBook provides mass spectral data for related compounds like (3R,6S)-2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol, which can serve as a reference for interpreting the mass spectrum of this compound. nist.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), often coupled with a Time-of-Flight (TOF) analyzer, is a key technique for characterizing the molecular weight distribution of synthetic polymers, including those derived from this compound. nih.gov This "soft" ionization technique allows for the analysis of large molecules like polymers without causing significant fragmentation. uvic.ca

In a MALDI-MS experiment, the polymer sample is co-crystallized with a matrix compound (often a small organic acid) that absorbs laser energy. uvic.ca A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact polymer molecules with it into the gas phase. The TOF analyzer then measures the mass-to-charge ratio of these ions. The resulting spectrum shows a distribution of peaks, each corresponding to a polymer chain of a specific length. From this distribution, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. google.com The choice of matrix and cationizing agent is crucial for obtaining high-quality spectra. frontiersin.org For polyesters, on-plate degradation techniques can sometimes be employed to analyze very high molecular weight samples. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Poly(this compound) | - |

| 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one | EVP |

Ion Mobility Mass Spectrometry (IM-MS) for Microstructure Nuances

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing traditional mass spectrometry which separates ions based on their mass-to-charge ratio. In IM-MS, ions are guided through a drift tube filled with a neutral buffer gas. Their velocity through the tube is dependent on their ion-neutral collision cross-section (CCS), a value that reflects the ion's three-dimensional structure.

While direct experimental IM-MS data for this compound is not extensively documented in peer-reviewed literature, the behavior of similar lactones provides a strong basis for predicting its characteristics. For instance, studies on β-methyl-γ-octalactone, commonly known as whisky lactone, have demonstrated the utility of IM-MS in separating and identifying lactone species. In one such study using an Ion Mobility Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source, whisky lactone exhibited two distinct peaks corresponding to the protonated monomer (M·H+) and a protonated dimer (M2·H+). masatech.eu These species are separated based on their different sizes and shapes, with the dimer having a larger CCS and thus a lower reduced ion mobility.

For this compound, we can anticipate a similar behavior. The protonated molecule would be the primary species observed in the positive ion mode. The presence of the vinyl group might slightly alter the CCS compared to a saturated analogue of the same mass. Furthermore, the potential for dimerization or the formation of other adducts under specific ionization conditions could be readily investigated using IM-MS, providing insights into its intermolecular interactions.

Table 1: Predicted Ion Mobility Data for this compound and Related Lactones (Note: The data for this compound is predictive and based on the behavior of analogous compounds.)

| Compound | Ion Species | Predicted/Observed Reduced Ion Mobility (K₀) (cm²/V·s) | Notes |

| This compound | Protonated Monomer [M+H]⁺ | Predicted: 1.40 - 1.50 | The vinyl group may slightly increase the CCS compared to a saturated ring. |

| This compound | Protonated Dimer [2M+H]⁺ | Predicted: 1.10 - 1.20 | Expected to have a lower mobility due to its larger size. |

| Whisky Lactone (β-methyl-γ-octalactone) | Protonated Monomer [M·H⁺·(H₂O)₀,₁] | 1.39 | Observed value, provides a reference for lactone mobility. masatech.eu |

| Whisky Lactone (β-methyl-γ-octalactone) | Protonated Dimer [M₂·H⁺] | 1.09 | Observed value, demonstrates dimer formation in lactones. masatech.eu |

Vibrational Spectroscopy (IR and Raman) for Structural Assignments

For this compound, the most prominent feature in its IR spectrum is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretch of the lactone ring. For δ-lactones such as δ-valerolactone, this peak typically appears in the region of 1720-1740 cm⁻¹. nist.gov The exact position can be influenced by ring strain and substituents.

The presence of the vinyl group (-CH=CH₂) introduces several other characteristic vibrational modes. We would expect to see C-H stretching vibrations of the vinyl group above 3000 cm⁻¹, and a C=C stretching vibration in the region of 1640-1680 cm⁻¹. The out-of-plane C-H bending vibrations of the vinyl group are also strong and characteristic, typically appearing in the 910-990 cm⁻¹ region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the carbonyl stretch is also observable in Raman spectra, non-polar bonds such as the C=C bond of the vinyl group often produce a strong Raman signal, making it a useful technique for confirming the presence of this functional group.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound (Note: These are predicted frequencies based on typical values for the functional groups present in the molecule.)

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity | Notes |

| C-H (Vinyl) | Asymmetric & Symmetric Stretch | 3010 - 3095 | Medium | Characteristic of sp² hybridized C-H bonds. |

| C-H (Aliphatic) | Asymmetric & Symmetric Stretch | 2850 - 2960 | Medium | From the CH₂ groups in the pyranone ring. |

| C=O (Lactone) | Stretch | 1720 - 1740 | Medium | Strong and sharp in IR, a key diagnostic peak. |

| C=C (Vinyl) | Stretch | 1640 - 1680 | Strong | Often stronger in Raman than in IR for non-polar bonds. |

| C-O (Ester) | Stretch | 1050 - 1250 | Medium | Associated with the C-O-C linkage within the lactone ring. |

| C-H (Vinyl) | Out-of-plane Bend | 910 - 990 | Strong | Strong bands in IR, confirming the vinyl group. |

The combination of these spectroscopic techniques provides a detailed and robust framework for the structural confirmation and in-depth characterization of this compound.

Reaction Mechanisms and Kinetics in Macromolecular Synthesis

Ring-Opening Polymerization (ROP) of 6-Vinyltetrahydro-2H-pyran-2-one and δ-Lactones

Ring-opening polymerization is a versatile method for producing polyesters from cyclic esters like δ-lactones. researchgate.net The polymerization of these monomers can proceed through different mechanisms, including anionic, cationic, and coordination-insertion pathways, each influenced by the catalyst system and reaction conditions. researchgate.net While general ROP of lactones is well-established, the presence of the vinyl group in this compound introduces additional reactivity that can be leveraged for further functionalization.

Anionic ROP of lactones is typically initiated by nucleophiles that attack the carbonyl carbon of the monomer. researchgate.net This process is characterized by negatively charged propagating species, with a counter-ion present. researchgate.net The polymerization can be sensitive to protic impurities like water or alcohol, as these can terminate the growing polymer chain. nih.gov However, under controlled conditions, anionic ROP can be a "living" polymerization, meaning that chain termination and transfer reactions are absent, allowing for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions. iaamonline.org

The initiation of anionic ROP involves the nucleophilic attack on the carbonyl carbon of the lactone, leading to the cleavage of the acyl-oxygen bond. researchgate.net The initiator, often an alkoxide, becomes incorporated as the end group of the polymer chain. researchgate.net Propagation then proceeds by the attack of the resulting alkoxide chain end on another monomer molecule. This process repeats, extending the polymer chain.

For δ-lactones, the polymerization generally proceeds through the cleavage of the acyl-oxygen bond. The propagating species is a negatively charged alkoxide, which is counter-balanced by a positive ion. researchgate.net

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysts for ROP. acs.org Strong organic bases such as phosphazenes, guanidines, and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have proven to be effective catalysts for the ROP of various cyclic esters, including δ-valerolactone. acs.orgacs.orgcapes.gov.br

Guanidines and Amidines (TBD): TBD is a highly efficient catalyst for the ROP of lactones, capable of producing polymers in a fast and controlled manner. acs.orgcapes.gov.br Its catalytic activity is attributed to its ability to act as a bifunctional catalyst, activating both the monomer and the initiating alcohol. acs.org Computational studies have shown that TBD-catalyzed ROP of six-membered ring lactones leads to polymers with a narrow polydispersity index. acs.orgcapes.gov.brnih.gov The proposed mechanism involves the activation of the monomer by the catalyst, which is the rate-determining step. rsc.org

Phosphazenes: Phosphazene bases are extremely strong, non-nucleophilic bases that can catalyze the ROP of cyclic esters. nih.gov They function by deprotonating a protic initiator, such as an alcohol, to generate a highly nucleophilic alkoxide that initiates the polymerization. nih.govrsc.org While highly active, phosphazenes can sometimes exhibit lower activity for the ROP of lactones compared to other monomers. acs.orgresearchgate.net The choice of solvent and initiator can significantly influence the polymerization rate and control. rsc.org The high thermal stability of phosphazenes makes them suitable for bulk ROP at elevated temperatures. mdpi.com

The table below summarizes the performance of different organobase catalysts in the ROP of δ-valerolactone.

| Catalyst System | Monomer | Initiator | Conditions | Conversion | PDI | Reference |

| TBD | δ-valerolactone | Pyrenebutanol | Benzene-d6 | Quantitative | 1.15 | acs.org |

| MTBD/Thiourea | δ-valerolactone | Benzyl (B1604629) alcohol | Benzene-d6 | 95% (24h) | 1.06 | ibm.com |

| t-BuP2 | ε-caprolactone | Primary alcohol | Dichloromethane | High | Low | rsc.org |

TBD: 1,5,7-triazabicyclo[4.4.0]dec-5-ene; MTBD: N-methyl-TBD; t-BuP2: a phosphazene base; PDI: Polydispersity Index.

The choice of the initiator and catalyst system is crucial for controlling the ROP of lactones. In anionic ROP, the initiator not only starts the polymerization but also determines the end-group functionality of the resulting polymer. The catalyst, on the other hand, influences the polymerization rate, control over molecular weight, and the dispersity of the polymer chains.

For instance, in organocatalytic systems, a bifunctional approach is often employed where the base activates the initiator and a co-catalyst, such as a thiourea, activates the monomer through hydrogen bonding. rsc.org This dual activation strategy allows for highly controlled polymerizations. rsc.org The nature of the initiator, whether it's a primary or secondary alcohol, or even other protic species, can also affect the polymerization kinetics. rsc.org The combination of a Lewis acid and an organobase can also be used to achieve selective polymerization, with the activity depending on the nature of the metal and the base. aston.ac.uk

Cationic ROP of lactones is initiated by electrophilic species, such as strong protic acids or Lewis acids. ijcrt.org This method has been successfully applied to the polymerization of various lactones. nih.govresearchgate.net

In cationic ROP, the polymerization is initiated by the activation of the monomer, often by protonation or coordination to a Lewis acid. ijcrt.orgnih.gov This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another monomer molecule or the propagating chain end.

One proposed mechanism involves the activation of the monomer by an initiator like methyl triflate, followed by an SN2 attack of the triflate anion on the positively charged lactone ring. ijcrt.org This results in the cleavage of the alkyl-oxygen bond. ijcrt.org Propagation then proceeds through the nucleophilic attack of a monomer on the activated cationic chain end. ijcrt.org In some systems, particularly with metal-based catalysts, the mechanism involves the coordination of the monomer to the metal center, which activates it for intramolecular nucleophilic attack by an alkoxide group. nih.gov

Coordination-Insertion Polymerization

Coordination-insertion polymerization is a significant pathway for the polymerization of this compound and its derivatives, offering a degree of control over the polymer architecture. rsc.orgnsf.gov

The ring-opening polymerization (ROP) of this compound, also known as 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), is challenging due to unfavorable thermodynamics and the presence of reactive C=C double bonds. researchgate.netresearchgate.netnih.gov Consequently, research has often focused on the ROP of its hydrogenated derivatives. nih.govresearchgate.net

For instance, the semi-hydrogenated derivative, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EtVP), undergoes ROP to produce polyesters. nsf.gov Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)2) has been employed as a catalyst for the chemical recycling of EtVP-based copolymers, demonstrating its activity in the depolymerization process, which is the reverse of ROP. chemrxiv.org Palladium catalysts are primarily used in the synthesis of EVP from butadiene and CO2, rather than its direct ROP. rsc.orgresearchgate.netnsf.gov However, palladium complexes have been successfully used in the coordination/insertion copolymerization of EVP with ethylene (B1197577), where the polymerization occurs through the vinyl group, not the lactone ring. rsc.orgnsf.govacs.org

A phosphazene/urea binary catalyst system has been reported for the chemoselective ROP of EVP itself, yielding a linear unsaturated polyester (B1180765). researchgate.netnih.gov This highlights that with the appropriate catalyst, direct ROP of the lactone ring is achievable.

The thermodynamics of ring-opening polymerization for lactones are highly dependent on the monomer's structure, including ring size and substitution. acs.orgnih.govnih.gov For δ-lactones like this compound, the polymerization is often thermodynamically challenging. rsc.org The change in enthalpy (ΔH_p) and entropy (ΔS_p) are critical factors. nih.gov Generally, the polymerization of six-membered rings is less favored than that of smaller or larger rings due to lower ring strain. acs.orgnih.gov

The presence of substituents on the lactone ring further influences the thermodynamics. Increased substitution can lead to a less favorable entropy of polymerization, potentially hindering the process. acs.org The ceiling temperature (Tc), the temperature at which the rate of polymerization equals the rate of depolymerization, is a key parameter. For some derivatives of this compound, such as 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EtVP) and 3,6-diethyltetrahydro-2H-pyran-2-one (DEP), low ceiling temperatures have been observed, which is advantageous for chemical recycling. nih.gov

The kinetics of ROP are influenced by the catalyst system and reaction conditions. For example, the ROP of EtVP catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) shows a linear correlation between molecular weight and monomer conversion, which is indicative of a controlled polymerization. nsf.gov

Vinyl Group Polymerization of this compound

The vinyl groups present in this compound offer alternative polymerization pathways, leading to polymers with the lactone ring as a pendant group.

Radical Polymerization of the Vinyl Moiety

Radical polymerization of the vinyl groups in this compound (EVP) is a well-established method to produce polymers with unique bicyclic structures in the backbone. uliege.beu-tokyo.ac.jpresearchgate.net This approach circumvents the thermodynamic challenges associated with the ROP of the δ-lactone ring.

The radical polymerization of EVP can be initiated by conventional radical initiators like 1,1'-azobis(cyclohexane-1-carbonitrile) (V-40) or even by air at elevated temperatures. nsf.govu-tokyo.ac.jp This process typically involves a cyclopolymerization mechanism where both the allylic and the α,β-unsaturated ester moieties react. acs.orgu-tokyo.ac.jp The resulting polymers have high glass transition temperatures (Tg) due to the rigid bicyclic structure. u-tokyo.ac.jp

Copolymerization of EVP with other vinyl monomers such as methyl methacrylate (B99206) (MMA), ethylene, and vinyl acetate (B1210297) has also been successfully demonstrated. rsc.orgacs.orgu-tokyo.ac.jp This allows for the incorporation of the bicyclic lactone unit into a variety of conventional polymers, modifying their properties. u-tokyo.ac.jpacs.org

Reversible addition-fragmentation chain-transfer (RAFT) polymerization, a controlled radical polymerization technique, has been applied to derivatives of EVP. epa.govacs.orgeie.gr For instance, a trivinyl monomer derived from EVP, methyl-2-ethylidene-5-hydroxyhept-6-enoate methacrylate (MEDMA), has been polymerized via RAFT to produce both linear and hyperbranched polymers with controlled molecular weights and low polydispersity. epa.govacs.orgeie.gr This demonstrates the versatility of radical polymerization methods for this class of monomers.

The radical polymerization of this compound follows the classical steps of a chain-growth polymerization:

Initiation: The process begins with the generation of free radicals from an initiator, such as the thermal decomposition of an azo compound or peroxide. These primary radicals then add to one of the double bonds of the monomer, creating a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule. In the case of EVP, this step is complex and can involve an intramolecular cyclization reaction to form a five- or six-membered ring, followed by intermolecular propagation. This leads to the formation of the characteristic bicyclic repeating units in the polymer chain. nsf.gov The propagation can also proceed without cyclization, leading to different microstructures. nsf.gov

Termination: The growing polymer chains are terminated by combination or disproportionation of two propagating radicals.

In controlled radical polymerization techniques like RAFT, a chain transfer agent (CTA) is used to mediate the polymerization. The propagating radical reacts with the CTA to form a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This process of reversible chain transfer allows for a more controlled growth of the polymer chains, leading to polymers with well-defined architectures and narrow molecular weight distributions. eie.gr

Influence of Steric Hindrance and α,β-Unsaturation

The structure of this compound, a disubstituted δ-lactone, presents notable challenges for polymerization. The α,β-unsaturation in the lactone ring, while potentially reactive, can also render the monomer susceptible to Michael-type additions by nucleophiles rather than the desired ester attack required for ring-opening polymerization. rsc.org Furthermore, multi-substituted α,β-unsaturated esters are often less reactive in radical polymerizations due to steric hindrance. rsc.org This steric crowding around the double bond can impede the approach of a growing polymer chain, thereby affecting the kinetics of polymerization. rsc.org

In the context of radical copolymerization, such as with methyl methacrylate (MMA), increasing the concentration of a similar vinyl lactone, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), has been observed to decrease the molar mass of the resulting copolymer. rsc.org This phenomenon is attributed to the stability of the α-carbonyl radical that forms upon radical addition to the α,β-unsaturated ester, which in turn hinders efficient chain growth. rsc.org

Chain Transfer Reactions

Chain transfer is a crucial reaction in polymerization that can influence the molecular weight of the final polymer. wikipedia.org It involves the termination of a growing polymer chain and the initiation of a new one through the transfer of an active center to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). wikipedia.orgrubbernews.com In the radical polymerization of vinyl monomers, including vinyl lactones, chain transfer reactions can be deliberately employed to control the polymer's molecular weight. wikipedia.orgchemicalpapers.com

Common CTAs include thiols, like dodecyl mercaptan, and certain halocarbons. wikipedia.org The effectiveness of a CTA is determined by the weakness of a particular chemical bond that facilitates the transfer process. wikipedia.org For instance, in the polymerization of N-vinylcaprolactam, a related vinyl lactam, allyl compounds have been utilized as chain-transfer agents to produce polymers with predetermined molecular masses. chemicalpapers.com The addition of these agents can alter the polymerization kinetics, with the reaction order with respect to the initiator potentially increasing from 0.5 to 1. chemicalpapers.com

It is important to note that chain transfer to the monomer itself can also occur. rubbernews.com This process can lead to the formation of an unsaturated radical, which may then act as a comonomer and a site for branching, thereby introducing branched structures into the polymer architecture. rubbernews.com This type of degradative chain transfer, where the newly formed radical is less reactive, can result in lower polymerization rates and degrees of polymerization. rubbernews.com

Ring-Opening Metathesis Polymerization (ROMP) of Lactone Derivatives

Ring-Opening Metathesis Polymerization (ROMP) is a powerful chain-growth polymerization technique driven by the relief of ring strain in cyclic olefins. wikipedia.org While ROMP is a common method for polymerizing strained cycloalkenes, its application to vinyl lactones like this compound is primarily as a terminating or end-capping agent for living ROMP polymers. nih.govresearchgate.net

In this capacity, vinyl lactones react with the living ruthenium carbene chain ends of a polymer, such as polynorbornene, in a highly selective single addition. chemicalpapers.comnih.govresearchgate.net This reaction effectively terminates the polymerization and introduces a functional end-group, such as an aldehyde or a carboxylic acid, onto the polymer chain without requiring subsequent chemical transformations. nih.govresearchgate.net This method provides a facile and efficient route to end-functionalized polymers, which are valuable in various applications, including biomedical materials. nih.govnih.gov The efficiency of this end-capping process has been confirmed by techniques such as 1H NMR spectroscopy and MALDI-ToF mass spectrometry. nih.govresearchgate.net

It's important to distinguish this end-capping function from the polymerization of the lactone itself via ROMP. The polymerization of norbornene, for instance, can proceed through either ROMP or vinyl-addition pathways, yielding polymers with distinct structures and properties, depending on the catalyst system used. mdpi.com

Polyaddition Reactions: Thiol-Ene Chemistry

The vinyl group of this compound is amenable to polyaddition reactions, particularly thiol-ene chemistry. This type of reaction involves the addition of a thiol across the carbon-carbon double bond. For the related monomer EVP, it has been demonstrated that the isolated double bond of the allylic ester moiety undergoes thiol-ene reaction at approximately twice the rate of the α,β-unsaturated ester. rsc.org This difference in reactivity can impede the growth of high molar mass polymers in step-growth polymerizations and leads to polymers with end groups that are predominantly α,β-unsaturated esters. rsc.org

Despite this, thiol-ene polyaddition has been successfully employed to create polymers from EVP and dithiols like ethylene dithiol (EDT). rsc.org The resulting poly(EVP-alt-EDT) polymers, while having modest initial molar masses (up to 3.9 kg/mol ), can be further modified. rsc.org The loss of the α,β-unsaturation during the polymerization makes the lactone ring more susceptible to ring-opening. rsc.org This has been exploited for post-polymerization modification, for instance, by grafting with methoxy (B1213986) polyethylene (B3416737) glycol (mPEG-OH) to create amphiphilic graft copolymers. rsc.org These copolymers can self-assemble into micelles and exhibit altered thermal properties, with the glass transition temperature decreasing significantly after grafting. rsc.org Thiol-ene reactions have also been used to synthesize network polymers of EVP with tetra-functional thiols. rsc.org

Chemoselective Polymerization Strategies

The dual functionality of this compound presents an opportunity for chemoselective polymerization, where one functional group is polymerized while the other remains intact for potential post-polymerization modification. For the analogous monomer EVP, achieving chemoselective ring-opening polymerization (ROP) has been a significant challenge due to unfavorable thermodynamics and competition from the polymerization of the reactive C=C double bonds. springernature.com

However, recent advancements have demonstrated the successful chemoselective ROP of EVP using a phosphazene/urea binary catalyst system. springernature.com This approach exclusively yields a linear unsaturated polyester, poly(EVP)ROP, with controlled molar mass (up to 16.1 kg·mol-1) and narrow molar mass distribution. springernature.com The resulting polyester retains two different C=C double bonds per repeating unit, which can be sequentially and selectively functionalized. springernature.com For example, the internal alkene can be selectively reacted with a thiol like benzyl mercaptan, followed by a photoinduced thiol-ene reaction on the terminal alkene with a different thiol. springernature.com This strategy opens the door to a wide range of bifunctional polyesters that are not accessible through the ROP of the hydrogenated derivatives of EVP. springernature.com

Furthermore, the resulting poly(EVP)ROP demonstrates chemical recyclability, as it can be thermally depolymerized back to the pristine monomer, establishing a closed-loop monomer-polymer-monomer life cycle. springernature.com

Competing Reaction Pathways (e.g., Michael Addition vs. ROP)

A key challenge in the polymerization of this compound and its analogues is the competition between different reaction pathways. Specifically, the α,β-unsaturated lactone structure makes it susceptible to both ring-opening polymerization (ROP) at the ester linkage and Michael-type addition at the conjugated double bond. rsc.orgspringernature.com

The stability of the six-membered disubstituted δ-lactone ring, which has low ring strain, makes ROP thermodynamically less favorable. rsc.orgspringernature.com Consequently, nucleophilic attack is more likely to occur via a 1,4-Michael addition to the conjugated system rather than the desired acyl-oxygen cleavage required for ROP. rsc.org This has been a significant hurdle, with several reports indicating that polymerization of EVP did not proceed with standard cationic, radical, or anionic initiators. rsc.org

The development of specific catalyst systems, such as the phosphazene/urea binary catalyst for EVP, has been crucial in overcoming this challenge and promoting the chemoselective ROP pathway over the competing Michael addition. springernature.com This demonstrates that with the appropriate catalytic strategy, it is possible to control the reaction pathway and selectively polymerize the lactone ring while preserving the vinyl functionalities for subsequent reactions.

Polymer Structures, Architectures, and Functionalization

Homopolymers of 6-Vinyltetrahydro-2H-pyran-2-one and its Derivatives

Homopolymerization of VTC and its derivatives can proceed through two main routes: ring-opening polymerization (ROP) of the lactone and radical polymerization of the vinyl group. These methods yield polymers with fundamentally different backbones and properties.

Linear Polyesters from Ring-Opening Polymerization

The lactone ring of VTC can undergo ring-opening polymerization (ROP) to produce linear polyesters. This process involves the cleavage of the ester bond within the cyclic monomer to form a repeating unit in the polymer chain. A derivative of VTC, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), which is derived from CO2 and butadiene, has been a focus of such polymerization studies. rsc.orgrsc.org For instance, the hydrogenation of the α,β-unsaturated group in EVP yields monomers that can be polymerized using sodium methoxide, although this method tends to produce polymers with low molar mass due to the high catalyst loading required. researchgate.net

Polymers with Bicyclic Lactone Units from Radical Polymerization

The vinyl group of VTC and its derivatives is susceptible to radical polymerization. A notable example is the radical polymerization of 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP). rsc.org This process can be initiated thermally by oxygen or through the use of radical initiators like azobisisobutyronitrile (AIBN). rsc.org The polymerization of the vinyl group often proceeds with an intramolecular cyclization, leading to the formation of rigid bicyclic lactone units within the polymer backbone. rsc.org This bicyclic structure contributes to a high glass transition temperature (Tg) in the resulting polymers, with reported values reaching up to 192 °C. rsc.org

The radical polymerization of EVP can sometimes lead to different structural units in the polymer chain, including instances where the allylic ester radical polymerizes without cyclization or undergoes intramolecular hydrogen atom abstraction. rsc.org High molar mass polymers, with number-average molecular weight (Mn) values as high as 239 kg/mol , have been achieved through thermal initiation in the presence of air. rsc.org

Copolymerization Strategies Involving this compound

Copolymerization significantly broadens the range of materials that can be synthesized from VTC, allowing for the tailoring of polymer properties by incorporating other monomers.

Statistical/Random Copolymerization

Statistical or random copolymerization involves the irregular incorporation of two or more monomers into the polymer chain. The radical copolymerization of 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) has been successfully demonstrated with a variety of comonomers, including methyl methacrylate (B99206), methyl acrylate (B77674), styrene, vinyl chloroacetate, and vinyl acetate (B1210297). rsc.org These reactions yield high molar mass copolymers with the bicyclic lactone units characteristic of EVP's radical polymerization. rsc.org The amount of EVP incorporated into the copolymers can be varied significantly, ranging from 13 to 90 mol%. rsc.org

EVP has also been copolymerized with ethylene (B1197577) using AIBN as an initiator, resulting in functionalized polyethylene (B3416737) with low molar mass (Mn = 1.3 to 3.8 kg/mol ) and 0.53% to 6.8 mol% of incorporated EVP, which exists as bicyclic lactone units. rsc.org

A summary of representative statistical copolymerizations involving EVP is presented below:

| Comonomer | EVP Incorporation (mol%) | Molar Mass (Mn) ( kg/mol ) | Polymer Architecture |

| Ethylene | 0.53 - 6.8 | 1.3 - 3.8 | Functionalized Polyethylene |

| Methyl Methacrylate | 13 - 90 | High | Bicyclic Lactone Copolymers |

| Methyl Acrylate | 13 - 90 | High | Bicyclic Lactone Copolymers |

| Styrene | 13 - 90 | High | Bicyclic Lactone Copolymers |

| Vinyl Chloroacetate | 13 - 90 | High | Bicyclic Lactone Copolymers |

| Vinyl Acetate | 13 - 90 | High | Bicyclic Lactone Copolymers |

Block Copolymerization

Block copolymers are macromolecules composed of two or more distinct homopolymer blocks linked by covalent bonds. The synthesis of block copolymers containing VTC or its derivatives allows for the creation of materials with well-defined, phase-separated morphologies and amphiphilic properties. While specific examples detailing the direct block copolymerization of this compound are not extensively documented in the provided context, the principles of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are often employed for creating such structures. nih.govresearchgate.net These methods allow for the sequential polymerization of different monomers to build block copolymers with controlled block lengths and low polydispersity.

For instance, amphiphilic block copolymers of poly(N-vinyl-2-pyrrolidone) (PVP) and polyesters can be synthesized in a two-step process. google.com The first step involves the free radical polymerization of N-vinyl pyrrolidone, followed by the ring-opening polymerization of a cyclic ester to form the second block. google.com This general strategy could be adapted for VTC, where a block of a different polymer is first synthesized and then used to initiate the polymerization of VTC, or vice versa.

Gradient Copolymerization

Gradient copolymers feature a gradual change in monomer composition along the polymer chain. This type of architecture can lead to unique material properties, distinct from those of random or block copolymers. The synthesis of gradient copolymers typically requires controlled polymerization techniques where the feed ratio of the comonomers is systematically varied over the course of the reaction.

While the provided search results mention various copolymerization strategies for VTC derivatives like EVP, there is no explicit mention or detailed study on the synthesis of gradient copolymers involving this compound. rsc.orgresearchgate.net The creation of such copolymers would likely involve a controlled/living polymerization method where the addition rate of one of the comonomers is carefully controlled to achieve a compositional gradient along the polymer backbone.

Terpolymerization Approaches

Terpolymerization involving this compound (VTHP) allows for the synthesis of polymers with tailored properties by incorporating a third monomer. This approach has been successfully demonstrated in the terpolymerization of epoxides bearing vinyl groups, propylene (B89431) oxide (PO), and carbon dioxide. rsc.org These reactions, catalyzed by binary and bifunctional (salen)Co(III) complexes, yield polycarbonates with varying compositions depending on the monomer feed ratios. rsc.org

A study of the terpolymerization of propylene oxide, vinyl oxides (VIO), and CO2 revealed specific reactivity ratios, with rPO = 3.74 and rVIO = 0.224 at 25 °C. rsc.org These ratios indicate a preference for the incorporation of propylene oxide over the vinyl oxide. In contrast, terpolymerization with allyl glycidyl (B131873) ether (AGE) showed less discrimination between the epoxides, with reactivity ratios of rPO = 0.755 and rAGE = 0.876. rsc.org This allows for a more random distribution of the vinyl pendant groups along the polymer chain.

One-pot, two-step telomerization/polymerization sequences have also been developed to incorporate other dienes, such as isoprene (B109036) or piperylene, into the polymer framework alongside VTHP. rsc.org For instance, a reaction of piperylene and butadiene can produce a lactone product that is then polymerized. rsc.org

Post-Polymerization Modification of Vinyl and Lactone Functionalities

The vinyl and lactone groups within polymers derived from this compound offer reactive sites for post-polymerization modification, enabling the creation of functional materials. rsc.orgrsc.orgnih.govresearchgate.net

Functionalization via Pendant Vinyl Groups (e.g., Thiol-Ene Click Chemistry)

The pendant vinyl groups in poly(this compound) are readily functionalized using thiol-ene click chemistry. rsc.orgrsc.org This highly efficient and often mild reaction allows for the attachment of various thiol-containing molecules to the polymer backbone. researchgate.netrsc.org

Thiol-ene reactions can be initiated either by radicals (photochemically or thermally) or by nucleophiles/bases. rsc.org For instance, the radical-mediated addition of thiols to the pendant alkene groups of polymers has been a known modification strategy for decades. wiley-vch.de The efficiency of this functionalization can be high, with studies on similar systems demonstrating quantitative modification under mild conditions, such as UV irradiation at room temperature. wiley-vch.de

This method has been used to cross-link polymers, enhancing their mechanical and thermal properties. For example, terpolymers of propylene oxide, allyl glycidyl ether, and CO2 have been cross-linked using dithiols like ethylene glycol bis(3-mercaptoproionate) and pentaerythritol (B129877) tetrakis(mercaptoacetate). rsc.org The resulting cross-linked films can be further functionalized with molecules like N-acetyl-L-cysteine and 2-(Boc-amino)ethanethiol to introduce carboxyl or amine groups on the surface. rsc.org

The table below summarizes examples of thiol-ene reactions on polymers with pendant vinyl groups.

| Polymer System | Thiol Reagent | Reaction Conditions | Outcome | Reference |

| Poly(propylene oxide-co-allyl glycidyl ether) carbonate | Ethylene glycol bis(3-mercaptoproionate) | UV irradiation | Cross-linked network | rsc.org |

| Poly(propylene oxide-co-allyl glycidyl ether) carbonate | Pentaerythritol tetrakis(mercaptoacetate) | UV irradiation | Cross-linked network with increased Tg | rsc.org |

| Poly(EVP-alt-dithiol) | Pentaerythritol-tetrakis(3-mercaptopropionate) | Photoinitiation | Network polymers | rsc.org |

| Poly(fluorene) derivatives with vinyl groups | Substrates with free thiol groups | UV irradiation | Surface-grafted polymers | researchgate.net |

Ring-Opening Aminolysis of Lactone Units

The lactone rings within the polymer structure can be opened through aminolysis, which involves the reaction with primary or secondary amines. rsc.org This reaction creates an amide linkage and a terminal hydroxyl group, introducing new functionality into the polymer.

For example, bicyclic lactone units within a polymer backbone, formed through radical polymerization of a related monomer, can undergo post-polymerization modification via ring-opening aminolysis of the ester. rsc.org This strategy has been used to create amphiphilic graft copolymers. In one instance, a poly(EVP-alt-EDT) polymer was modified through a ring-opening graft reaction with methoxy (B1213986) polyethylene glycol (mPEG-OH), catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.org This resulted in amphiphilic graft copolymers that could self-assemble into micelles. rsc.org

The table below details research findings on the ring-opening aminolysis of lactone units in polymers.

| Polymer | Amine Reagent | Catalyst | Resulting Structure | Key Finding | Reference |

| Bicyclic lactone homopolymer | Not specified | Not specified | Amide and hydroxyl functionalities | Demonstrates the feasibility of ring-opening | rsc.org |

| Poly(EVP-alt-EDT) | Methoxy polyethylene glycol (mPEG-OH) | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) | Amphiphilic graft copolymer | Self-assembles into micelles | rsc.org |

Novel Polymeric Architectures (e.g., Star-shaped, Graft, Hyperbranched, Network Polymers)

The unique structure of this compound allows for its use in the synthesis of complex polymeric architectures beyond simple linear chains.

Star-shaped Polymers: These polymers consist of multiple linear polymer chains, or "arms," connected to a central core. researchgate.net They can be synthesized using a "core-first" approach, where a multifunctional initiator is used to simultaneously grow several polymer chains. nih.gov Star-shaped polyesters have been prepared through ring-opening polymerization (ROP) of cyclic esters using various polyalcohols as initiators. nih.gov

Graft Copolymers: These polymers feature a main polymer backbone with one or more side chains (grafts) that are structurally distinct from the main chain. nih.gov A "grafting-through" method involves the copolymerization of a macromonomer with another monomer. rsc.org For example, graft copolymers with a polyolefin backbone and polystyrene grafts have been synthesized. cmu.edu

Hyperbranched Polymers: These are highly branched, three-dimensional macromolecules with a large number of reactive end groups. frontiersin.orgfrontiersin.org They can be synthesized through the self-condensing vinyl polymerization of "inimers" (molecules containing both an initiating group and a vinyl group). mdpi.com For instance, a hyperbranched polymer was synthesized from glycidyl acrylate via a visible light-regulated switchable catalytic system. nih.gov

Network Polymers: These are cross-linked polymer systems that form a three-dimensional network. researchgate.netnih.gov Network polymers of a related monomer, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), have been created through thiol-ene reactions with a tetra-functional thiol, resulting in films with varying elasticity. rsc.org

The following table summarizes different polymeric architectures synthesized using VTHP or related monomers.

| Polymer Architecture | Monomers/Initiators | Synthesis Method | Key Features | Reference |

| Star-shaped | Cyclic esters, polyalcohols | Ring-Opening Polymerization (ROP) | Multiple arms radiating from a central core | nih.gov |

| Graft Copolymer | Alkene-substituted alkoxyamine, propylene | Metallocene-catalyzed polymerization followed by "living" free radical polymerization | Polyolefin backbone with controlled vinyl polymer grafts | cmu.edu |

| Hyperbranched Polymer | Glycidyl acrylate | Visible light-regulated switchable catalysis | Globular, dendritic architecture with abundant functional groups | nih.gov |

| Network Polymer | 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), pentaerythritol-tetrakis(3-mercaptopropionate) | Thiol-ene reaction | Cross-linked, elastic films | rsc.org |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics and Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These calculations can determine the geometries of reactants, transition states, and products, as well as their relative energies, providing a quantitative picture of reaction pathways and kinetics.

For a molecule like 6-vinyltetrahydro-2H-pyran-2-one, DFT calculations can be employed to investigate various reactions, such as its polymerization or its participation in cycloaddition reactions. For instance, studies on other 2H-pyran-2-ones have utilized DFT to elucidate the mechanism of Diels-Alder reactions. researchgate.net These studies reveal that the reaction can proceed through a polar, asynchronous two-step mechanism. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Studying Pyran-2-one Derivatives

| Computational Method | Functional | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | B3LYP | 6-31G(d,p) | Geometrical optimizations and vibrational analysis. | mdpi.com |

| Density Functional Theory (DFT) | CAM-B3LYP | 6-311++G(d,p) | Time-dependent DFT (TD-DFT) for UV spectra simulation. | mdpi.com |

| Density Functional Theory (DFT) | B3LYP | 6-311G(d,p) | Calculation of bond dissociation energies. | mdpi.com |

This table showcases common combinations of DFT functionals and basis sets used in the computational study of 2H-pyran-2-one analogues, which would be applicable to this compound.

DFT calculations can also predict key reactivity descriptors. The molecular electrostatic potential (MEP) and average local ionization energy (ALIE) can identify the most reactive sites within the molecule. mdpi.comamrita.edu For this compound, these calculations would likely highlight the reactivity of the vinyl group and the carbonyl group of the lactone ring.

Molecular Dynamics Simulations for Polymer Conformation and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For polymers derived from this compound, MD simulations can provide valuable insights into their conformational behavior, interactions with other molecules (like solvents or other polymers), and macroscopic properties.

MD simulations typically employ a force field, such as OPLS3e, to describe the interactions between atoms. mdpi.com By simulating a system containing the polymer in a solvent box (often water), researchers can observe how the polymer chain folds and moves, and how it interacts with its environment. mdpi.com These simulations are often run for nanoseconds to obtain statistically meaningful data. mdpi.com

Table 2: Typical Parameters for Molecular Dynamics Simulations of Pyran-2-one Based Systems

| Parameter | Value/Method | Purpose | Reference |

| Force Field | OPLS3e | Describes interatomic potentials. | mdpi.com |

| Simulation Time | 10 ns | Duration of the simulation to observe molecular motion. | mdpi.com |

| Temperature | 300 K | Simulates conditions at or near room temperature. | mdpi.com |

| Solvent Model | Simple Point Charge (SPC) | Represents water molecules in the simulation box. | mdpi.com |

This table outlines typical parameters used in MD simulations for studying molecules in a condensed phase, which would be relevant for polymers of this compound.

For amphiphilic graft copolymers derived from related lactones, MD simulations have been used to understand their self-assembly into micelles. rsc.org Similar studies on polymers of this compound could predict their solution morphology and potential applications in drug delivery or nanotechnology.

Structure-Reactivity Relationships and Mechanistic Insights

By combining experimental results with computational studies, it is possible to establish robust structure-reactivity relationships and gain deep mechanistic insights. Computational methods can bridge the gaps in experimental data, providing a more complete understanding of why a molecule behaves in a certain way.

For 2H-pyran-2-ones, computational studies have provided valuable insights into their cycloaddition reactions, which are useful for synthesizing highly functionalized benzene (B151609) derivatives. researchgate.net The calculations can explain the regioselectivity and stereoselectivity observed in these reactions, guiding the design of new synthetic routes. researchgate.net

In the context of polymerization, computational studies on a related lactone, 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), have helped to understand the reactivity of its different functional groups. rsc.org For example, in situ NMR spectroscopic studies coupled with computational analysis revealed that the isolated double bond of the allylic ester moiety in EVP reacts at a different rate than the α,β-unsaturated ester during thiol-ene reactions. rsc.org This type of integrated approach would be highly beneficial for understanding and controlling the polymerization of this compound.

Sustainability Aspects and Advanced Applications

Utilization of CO2 as a Feedstock in Polymer Synthesis

A paramount goal in creating a circular carbon economy is the utilization of carbon dioxide (CO2), a prevalent waste product, as a chemical feedstock. researchgate.net The lactone 3-ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) represents a significant breakthrough in this area. rsc.orgresearchgate.net It is synthesized through the Palladium-catalyzed telomerization of butadiene, an abundant commodity chemical, with CO2. rsc.orgnih.gov This process makes butadiene an ideal co-feed for producing cost-competitive, CO2-based materials. rsc.org

Crucially, the resulting EVP monomer incorporates a substantial amount of carbon dioxide, constituting 28.9% of its total weight. rsc.orgrsc.orgnih.gov This high CO2 content has positioned EVP as a key intermediary for synthesizing a new generation of polymers that effectively sequester carbon, bypassing many of the thermodynamic challenges associated with the direct polymerization of CO2 with alkenes. rsc.org The synthesis of EVP from CO2 and butadiene provides a viable pathway to functional, high-value polymers derived from waste streams. researchgate.net

Chemical Recycling of Polymers Derived from 6-Vinyltetrahydro-2H-pyran-2-one

Chemical recycling offers a solution to plastic waste by breaking polymers down into their constituent monomers, which can then be repolymerized to create materials with properties identical to the virgin polymer. nih.govrsc.org This approach is particularly effective for polymers designed with inherent recyclability. rsc.org

For polymers derived from the this compound family, chemical recyclability has been demonstrated, particularly for polymers of its hydrogenated derivatives. researchgate.netrsc.org When EVP is selectively hydrogenated to form 3-ethyl-6-ethyl tetrahydro-2H-pyran-2-one (EtVP), the resulting poly(EtVP) exhibits properties that allow for efficient chemical recycling. rsc.orgnih.gov The process is driven by the polymer's relatively low ceiling temperature (Tc), which is the temperature at which polymerization and depolymerization are in equilibrium. rsc.org Heating the polymer above this temperature favors the reverse reaction, breaking the polymer chain to regenerate the monomer. rsc.orgnih.gov This catalytic depolymerization at elevated temperatures allows the original monomer to be recovered and reused, preventing the downcycling of the material. rsc.orgresearchgate.net

Monomer-Polymer-Monomer Closed-Loop Life Cycles

The ability to efficiently depolymerize a polymer back to its original monomer is the cornerstone of a closed-loop life cycle. nih.gov Poly(EtVP) exemplifies this principle. researchgate.net Its polymerization is only slightly exergonic at room temperature, resulting in a low ceiling temperature of 138 °C. rsc.org This specific thermodynamic property allows for a controlled depolymerization process where the polymer can be catalytically converted back into the EtVP monomer with high fidelity. researchgate.netrsc.org

This monomer-polymer-monomer cycle represents an ideal form of chemical recycling, maintaining the value of the material and establishing a sustainable lifecycle for plastics derived from this platform. researchgate.netnih.gov

Table 1: Thermodynamic Parameters for the Polymerization of EtVP and Related Lactones

| Monomer | ΔG (kcal/mol) at 298 K | Ceiling Temperature (Tc, °C) | Reference |

|---|---|---|---|

| EtVP (3-ethyl-6-ethyltetrahydro-2H-pyran-2-one) | -0.6 | 138 | rsc.org |

| DEP (3,6-diethyl-tetrahydro-2H-pyran-2-one) | -0.6 | 110 | rsc.org |

Environmental Degradation Studies (e.g., Biodegradability)

Beyond chemical recyclability, the environmental fate of polymers is a critical aspect of their sustainability profile. mdpi.commdpi.com Environmental degradation involves the breakdown of materials through physical, chemical, and biological mechanisms. mdpi.com Biodegradation, the decomposition by microorganisms like bacteria and fungi, is a highly desirable property for certain applications. mdpi.comresearchgate.net

Research has shown that polyesters derived from the hydrogenated lactone EtVP possess favorable degradation characteristics. Specifically, poly(EtVP) was demonstrated to be biodegradable in wastewater, as determined by the OECD-301B protocol. rsc.org This indicates that under the right environmental conditions, the polymer can be broken down by microbial action, reducing its persistence and environmental impact. rsc.orgwhiterose.ac.uk The degradation process is influenced by numerous factors, including the polymer's structure, temperature, and the presence of specific microorganisms. mdpi.comresearchgate.net

Emerging Applications in Advanced Materials

The unique chemical structure of this compound and its derivatives, featuring both a reactive lactone ring and vinyl groups, makes them highly versatile building blocks for advanced materials. rsc.org

Amphiphilic Polymers and Micelle Formation

Amphiphilic polymers, which contain both hydrophobic (water-repelling) and hydrophilic (water-attracting) segments, can self-assemble in solution to form organized nanostructures called micelles. nih.govmdpi.com This property is foundational for applications in fields like drug delivery and nanotechnology. nih.govresearchgate.net

Polymers derived from EVP have been successfully used to create such materials. In one approach, a polymer synthesized via the polyaddition of EVP with a dithiol linker, poly(EVP-alt-EDT), served as a backbone. rsc.org This initial polymer was then modified through a ring-opening graft reaction where hydrophilic methoxy (B1213986) polyethylene (B3416737) glycol (mPEG-OH) chains were attached. rsc.org This "grafting-to" method transformed the polymer into an amphiphilic graft copolymer. rsc.org These resulting amphiphilic polymers were shown to self-assemble into micelles in solution, with an average diameter of 98 nm. rsc.org

Table 2: Properties of EVP-Derived Polymer Before and After Grafting

| Polymer | Glass Transition Temperature (Tg, °C) | Resulting Structure | Reference |

|---|---|---|---|

| Initial Poly(EVP-alt-EDT) | 24.5 | Backbone Polymer | rsc.org |

| Grafted with mPEG-OH | -37.1 | Amphiphilic Copolymer (forms micelles) | rsc.org |

Smart Materials and Responsive Polymers

Smart or stimuli-responsive polymers are advanced materials engineered to undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. mdpi.comnih.govtue.nl This "smart" behavior allows for the creation of dynamic materials for a wide range of applications. mdpi.com

The polymer platforms derived from this compound are promising candidates for the development of smart materials. The pendant vinyl groups on polymers like poly(EtVP) and the retained lactone rings in other structures serve as versatile chemical handles. rsc.org These sites can be modified after polymerization through reactions like thiol-ene "click" chemistry to introduce functional groups that impart responsiveness. rsc.org For instance, amine-bearing moieties could be attached to confer pH or CO2 sensitivity. nih.gov While specific examples of commercial smart materials from this monomer are still emerging, its inherent functionality provides a clear pathway for designing the next generation of responsive polymers. rsc.org

Q & A

Basic: What are the standard synthetic routes for 6-vinyltetrahydro-2H-pyran-2-one, and how do reaction conditions influence yield?

The compound is commonly synthesized via Pd-catalyzed telomerization of butadiene with CO₂-derived precursors, achieving moderate to high yields (50–75%) under mild conditions (25–60°C, 1–5 atm CO₂). Key parameters include catalyst loading (e.g., Pd(OAc)₂ with phosphine ligands), solvent polarity (preferably THF or DMF), and reaction time (12–24 hrs). Impurities often arise from incomplete lactonization or vinyl group isomerization, requiring purification via column chromatography (silica gel, hexane/EtOAc) .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Stereoselectivity is achieved through chiral catalysts or auxiliaries. For example, asymmetric hydrogenation of α,β-unsaturated lactones using Ru-BINAP complexes yields enantiomerically pure products (up to 95% ee). Computational modeling (DFT) aids in predicting transition states to optimize ligand-catalyst interactions. Post-synthetic modifications, such as Sharpless epoxidation, further refine stereochemistry .

Basic: What analytical techniques are critical for confirming the structure of this compound?

- NMR : NMR (δ 4.5–5.5 ppm for vinyl protons; δ 1.5–2.5 ppm for pyran methylene groups) and NMR (δ 170–175 ppm for lactone carbonyl).

- IR : Strong absorption at ~1740 cm (C=O stretch).

- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 141.1. Purity is confirmed via HPLC (C18 column, MeCN/HO) .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. inactive results) often stem from assay variability (cell lines, concentrations). Standardized protocols (e.g., LPS-induced TNF-α suppression in RAW 264.7 cells) and meta-analyses of structure-activity relationships (SAR) clarify trends. Computational docking (AutoDock Vina) identifies binding affinities to targets like COX-2, guiding mechanistic studies .

Basic: What safety precautions are essential when handling this compound?

The compound is classified under GHS Category 1 for severe eye irritation (H318). Required PPE includes nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of exposure, rinse eyes with water for 15 mins and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizers .

Advanced: How does the vinyl group in this compound influence its reactivity in polymer synthesis?

The vinyl moiety enables radical or anionic polymerization, forming polyesters with tunable thermal properties ( 40–80°C). Copolymerization with ε-caprolactone using Sn(Oct) as a catalyst enhances elasticity. Kinetic studies (DSC, GPC) reveal a propagation rate constant () of 0.12 L·mol·s, optimal at 70°C .

Basic: What are the documented biological activities of this compound derivatives?

Derivatives exhibit:

- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli.

- Anti-inflammatory Effects : IC = 10 µM for NO inhibition in macrophages.

- Antioxidant Capacity : DPPH scavenging at 75% (100 µM). Activity is enhanced by electron-donating substituents (e.g., -OCH) at the pyran ring .

Advanced: How can computational methods predict the environmental impact of this compound?

QSAR models (EPI Suite) estimate biodegradability (BIOWIN score: 2.5) and ecotoxicity (LC for Daphnia magna: 1.2 mg/L). Molecular dynamics simulations assess soil mobility (log K = 2.8), suggesting moderate leaching potential. Experimental validation via OECD 301D confirms 60% degradation in 28 days .

Basic: What solvents and catalysts optimize multicomponent reactions involving this compound?

Polar aprotic solvents (DMF, DMSO) with Lewis acids (Sc(OTf), 10 mol%) accelerate [4+2] cycloadditions. Microwave-assisted synthesis (100°C, 30 mins) improves yields (85%) compared to conventional heating. Solvent-free conditions reduce byproducts but require rigorous temperature control .

Advanced: What challenges arise in scaling up this compound synthesis, and how are they mitigated?

Key issues include:

- Exotherm Management : Jacketed reactors with coolant circulation (ΔT < 5°C).

- Catalyst Recovery : Immobilized Pd on mesoporous silica enables reuse (5 cycles, <10% activity loss).

- Purification : Simulated moving bed (SMB) chromatography replaces batch methods for >99% purity at pilot scale (10 kg/batch) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.